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An in-depth guide for researchers and drug development professionals on the efficacy and

mechanisms of Serelaxin compared to standard-of-care treatments for acute heart failure,

supported by clinical trial data and detailed experimental protocols.

Executive Summary
Serelaxin, a recombinant form of human relaxin-2, has been investigated as a potential

therapy for acute heart failure (AHF) due to its vasodilatory and organ-protective properties.

This guide provides a comprehensive comparison of the efficacy of Serelaxin with standard

heart failure therapies, drawing upon data from pivotal clinical trials. While initial studies

showed promise, the large-scale RELAX-AHF-2 trial did not demonstrate a statistically

significant reduction in its primary endpoints of cardiovascular death at 180 days or worsening

heart failure at day 5 when Serelaxin was added to standard therapy. This report presents a

detailed analysis of the available quantitative data, experimental methodologies, and the

underlying signaling pathways to offer a clear perspective for the scientific community.

Comparative Efficacy: Serelaxin vs. Standard
Therapy
The primary evidence for Serelaxin's efficacy comes from the RELAX-AHF and RELAX-AHF-2

clinical trials. Standard therapy for AHF typically includes loop diuretics, vasodilators, and

inotropes. The following tables summarize the comparative efficacy based on key clinical

endpoints.
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Outcome Measure
Serelaxin +
Standard Therapy

Placebo + Standard
Therapy

Trial

Cardiovascular Death

at 180 Days
8.7% 8.9% RELAX-AHF-2[1]

Worsening Heart

Failure at Day 5
6.9% 7.7% RELAX-AHF-2[1]

All-Cause Mortality at

180 Days
11.3% 11.9% RELAX-AHF-2[2]

Cardiovascular Death

or Rehospitalization

for Heart

Failure/Renal Failure

at 180 Days

Not significantly

different

Not significantly

different
RELAX-AHF-2

Note: The RELAX-AHF-2 trial was the pivotal Phase 3 study designed to confirm the findings of

the earlier RELAX-AHF trial.

Outcome Measure
Standard Therapy
(Representative Data)

Study/Source

In-Hospital Mortality
2.7% (without inotropes) -

21.4% (with inotropes)
IN-HF Outcome registry

30-Day Mortality
~2.5% (uncomplicated) to

~29.7% (with worsening HF)
ASCEND-HF[3]

1-Year Mortality 20% - 30% ADHERE Registry[4]

Mechanism of Action: The Serelaxin Signaling
Pathway
Serelaxin exerts its effects primarily by binding to the relaxin family peptide receptor 1

(RXFP1), a G protein-coupled receptor. This interaction initiates a cascade of downstream

signaling events that lead to vasodilation, anti-inflammatory effects, and anti-fibrotic activity.
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Caption: Serelaxin signaling cascade via the RXFP1 receptor.
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Key Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies of the pivotal

RELAX-AHF-2 trial for Serelaxin and a representative trial for a standard acute heart failure

therapy.

Serelaxin: RELAX-AHF-2 Trial Protocol
The RELAX-AHF-2 study was a multicenter, randomized, double-blind, placebo-controlled,

event-driven, phase 3 trial.

Patient Population: The trial enrolled approximately 6,800 patients hospitalized for AHF. Key

inclusion criteria included dyspnea, congestion on chest radiograph, increased natriuretic

peptide levels, mild-to-moderate renal insufficiency, and a systolic blood pressure of ≥125

mmHg.

Intervention: Patients were randomized in a 1:1 ratio to receive either a 48-hour intravenous

infusion of Serelaxin (30 µg/kg/day) or a matching placebo, in addition to standard of care

treatments. Randomization occurred within 16 hours of presentation.

Primary Endpoints:

Time to cardiovascular death through day 180.

Occurrence of worsening heart failure through day 5.

Key Secondary Endpoints: Included 180-day all-cause mortality, a composite of 180-day

combined cardiovascular mortality or heart failure/renal failure rehospitalization, and in-

hospital length of stay.

Assessments: Patients were assessed for safety and efficacy at various time points,

including daily assessments while hospitalized through day 5, and follow-up visits or contacts

at days 14, 30, 60, and 180.
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Patient Screening
(AHF, SBP ≥125 mmHg, etc.)

Randomization (1:1)
within 16h

Serelaxin 30 µg/kg/day IV
for 48h + Standard Care

Placebo IV
for 48h + Standard Care

Follow-up Assessments
(Days 5, 14, 30, 60, 180)

Primary Endpoints Assessment:
- CV Death at Day 180

- Worsening HF at Day 5

Secondary Endpoints Assessment:
- All-cause mortality at Day 180

- Composite CV death/rehospitalization
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Caption: Experimental workflow of the RELAX-AHF-2 clinical trial.

Standard Therapy: Representative Diuretic Trial Protocol
(DOSE Trial)
The Diuretic Optimization Strategies Evaluation (DOSE) trial was a prospective, randomized,

double-blind study designed to evaluate different diuretic strategies in patients with acute

decompensated heart failure.

Patient Population: The study enrolled 308 patients with a history of chronic heart failure and

evidence of volume overload.

Intervention: Patients were randomized in a 2x2 factorial design to one of four treatment

arms:

Low-dose, intermittent bolus of intravenous furosemide.

Low-dose, continuous infusion of intravenous furosemide.

High-dose, intermittent bolus of intravenous furosemide.

High-dose, continuous infusion of intravenous furosemide. 'Low dose' was equivalent to

the patient's oral home dose, while 'high dose' was 2.5 times the oral home dose.

Primary Endpoints:

Patient's global assessment of symptoms over 72 hours.
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Change in serum creatinine from baseline to 72 hours.

Assessments: Patients were assessed for symptom relief, renal function, and other clinical

outcomes throughout the 72-hour study period.

Conclusion
The addition of Serelaxin to standard therapy for acute heart failure did not result in a

significant improvement in the primary endpoints of 180-day cardiovascular mortality or

worsening heart failure by day 5 in the pivotal RELAX-AHF-2 trial.[1] While the mechanistic

rationale for Serelaxin's use in AHF, including its vasodilatory, anti-inflammatory, and anti-

fibrotic effects, is compelling, these properties did not translate into a demonstrable clinical

benefit in a large-scale clinical trial. Standard therapies, primarily focused on diuretics and

vasodilators, remain the cornerstone of AHF management, aimed at symptom relief and

hemodynamic stabilization. Further research may be warranted to identify specific subgroups of

AHF patients who might benefit from Serelaxin's unique mechanism of action or to explore

alternative dosing regimens. However, based on the current evidence, Serelaxin has not

shown superiority over standard of care in the broad population of patients with acute heart

failure.
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[https://www.benchchem.com/product/b13411825#comparing-the-efficacy-of-serelaxin-to-
standard-heart-failure-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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